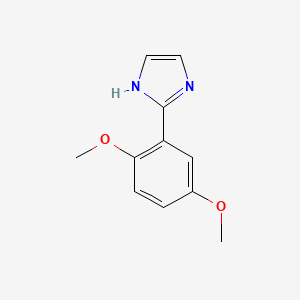
2-(2,5-Dimethoxyphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2,5-dimethoxyphenyl group. Imidazoles are a class of compounds known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the dimethoxyphenyl group enhances the compound’s chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method is the three-component reaction where 2,5-dimethoxybenzaldehyde, glyoxal, and ammonium acetate are heated together in a solvent such as ethanol. The reaction is often catalyzed by acidic or basic catalysts to improve yield and reaction rate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethoxyphenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)imidazole involves its interaction with various molecular targets. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Phenylimidazole: Lacks the methoxy groups, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)imidazole: Contains only one methoxy group, leading to different reactivity and applications.
2-(3,4-Dimethoxyphenyl)imidazole: The position of the methoxy groups affects the compound’s chemical behavior and biological activity.
Uniqueness: 2-(2,5-Dimethoxyphenyl)imidazole is unique due to the presence of two methoxy groups at specific positions on the phenyl ring. This substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-10(15-2)9(7-8)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
GYXVUPKDPDGYQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

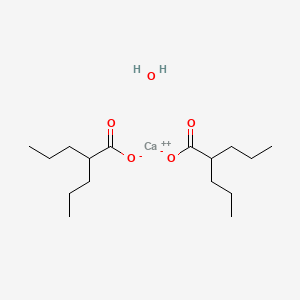
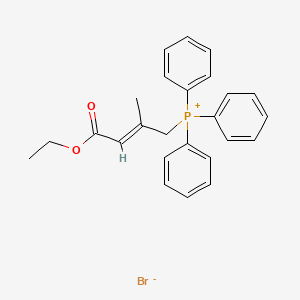

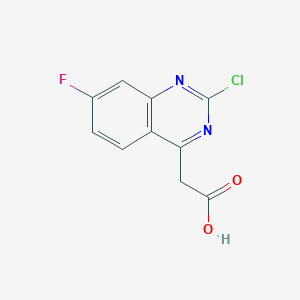

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)

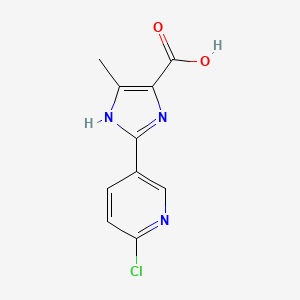
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
